An In-depth Technical Guide to 1-Methyl-5-nitrouracil: Chemical Properties, Structure, and Synthesis
An In-depth Technical Guide to 1-Methyl-5-nitrouracil: Chemical Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyl-5-nitrouracil, a derivative of the pyrimidine base uracil, presents a scaffold of significant interest in medicinal chemistry and synthetic organic chemistry. The presence of a methyl group at the N1 position and a nitro group at the C5 position imparts distinct electronic and steric properties, influencing its reactivity and potential biological activity. This guide provides a comprehensive overview of the chemical properties, structural features, synthesis, and reactivity of 1-Methyl-5-nitrouracil, offering valuable insights for its application in research and drug development.
Introduction
Uracil and its derivatives are fundamental components of nucleic acids and have been extensively explored as scaffolds for the development of therapeutic agents, particularly in antiviral and anticancer research.[1] Chemical modification of the uracil ring allows for the fine-tuning of its biological and physicochemical properties. The introduction of a nitro group, a strong electron-withdrawing group, at the C5 position significantly alters the electronic landscape of the pyrimidine ring, making it a versatile intermediate for further chemical transformations. Methylation at the N1 position can influence the molecule's solubility, metabolic stability, and interaction with biological targets. This guide focuses on the specific properties and synthesis of 1-Methyl-5-nitrouracil, a key building block for more complex molecules.
Chemical Structure and Properties
The chemical structure of 1-Methyl-5-nitrouracil is characterized by a pyrimidine-2,4-dione core, with a methyl group attached to the nitrogen at position 1 and a nitro group at carbon 5.
Figure 1: Chemical structure of 1-Methyl-5-nitrouracil.
Table 1: Physicochemical Properties of 1-Methyl-5-nitrouracil
| Property | Value | Source |
| Molecular Formula | C₅H₅N₃O₄ | [2] |
| Molecular Weight | 171.11 g/mol | [2] |
| CAS Number | 28495-88-7 | [2] |
| Melting Point | 256-264 °C (decomposes) | [2] |
| Predicted Density | 1.59 ± 0.1 g/cm³ | [2] |
Synthesis of 1-Methyl-5-nitrouracil
The synthesis of 1-Methyl-5-nitrouracil can be approached through two primary strategies: the nitration of 1-methyluracil or the methylation of 5-nitrouracil. The latter approach is generally preferred due to the directing effects of the substituents on the uracil ring and the availability of the starting material.
Synthesis via Methylation of 5-Nitrouracil
The regioselective alkylation of the uracil ring can be challenging as both N1 and N3 positions are susceptible to alkylation. However, by carefully controlling the reaction conditions, selective N1-methylation of 5-nitrouracil can be achieved.
Figure 2: General workflow for the synthesis of 1-Methyl-5-nitrouracil via methylation.
Experimental Protocol: Synthesis of 1-Methyl-5-nitrouracil
This protocol is a representative example based on general alkylation procedures for uracil derivatives. Optimization may be required.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 5-nitrouracil (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Deprotonation: Add a suitable base, such as anhydrous potassium carbonate (K₂CO₃) (1.1 eq), to the suspension. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the uracil anion.
-
Methylation: Slowly add methyl iodide (CH₃I) (1.1 eq) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Work-up: Once the reaction is complete, pour the mixture into ice-water to precipitate the product.
-
Purification: Collect the precipitate by filtration, wash with cold water, and then recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 1-Methyl-5-nitrouracil.
Causality behind Experimental Choices:
-
Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction by solvating the cation of the base, leaving the anion more nucleophilic.
-
Base: A mild base like K₂CO₃ is often sufficient to deprotonate the more acidic N1 proton of the uracil ring.[3] Stronger bases could lead to di-alkylation or side reactions.
-
Methylating Agent: Methyl iodide is a highly reactive and commonly used methylating agent.
-
Temperature: Room temperature is generally sufficient for this reaction and helps to control the regioselectivity, minimizing N3-alkylation.
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data for 1-Methyl-5-nitrouracil
| Technique | Predicted Key Features |
| ¹H NMR | - A singlet for the N1-methyl group (δ ≈ 3.2-3.5 ppm).- A singlet for the C6-H proton (δ ≈ 8.5-9.0 ppm), shifted downfield due to the electron-withdrawing nitro group.- A broad singlet for the N3-H proton (δ ≈ 11-12 ppm). |
| ¹³C NMR | - A signal for the N1-methyl carbon (δ ≈ 30-35 ppm).- Signals for the carbonyl carbons (C2 and C4) in the range of δ ≈ 150-165 ppm.- A signal for the C5 carbon bearing the nitro group (δ ≈ 125-130 ppm).- A signal for the C6 carbon (δ ≈ 145-150 ppm). |
| IR (Infrared) | - N-H stretching vibration (around 3100-3300 cm⁻¹).- C=O stretching vibrations (two strong bands around 1650-1750 cm⁻¹).- Asymmetric and symmetric stretching of the NO₂ group (around 1550 cm⁻¹ and 1350 cm⁻¹, respectively).- C-H stretching of the methyl group (around 2900-3000 cm⁻¹). |
| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z = 171. |
Note: These are predicted values based on data from similar compounds.[4][5] Experimental verification is necessary for accurate characterization.
Chemical Reactivity and Synthetic Applications
The chemical reactivity of 1-Methyl-5-nitrouracil is primarily dictated by the electron-deficient nature of the pyrimidine ring due to the nitro group and the two carbonyl functionalities.
Reduction of the Nitro Group
The nitro group at the C5 position is readily reduced to an amino group, providing a key intermediate, 5-amino-1-methyluracil. This transformation opens up a wide range of synthetic possibilities for further functionalization.
Figure 3: Reduction of 1-Methyl-5-nitrouracil.
Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid, catalytic hydrogenation (e.g., H₂ over palladium on carbon), or sodium dithionite. The resulting 5-amino-1-methyluracil is a valuable synthon for the synthesis of various fused heterocyclic systems with potential biological activities.[1]
Nucleophilic Aromatic Substitution
The electron-withdrawing nitro group activates the uracil ring for nucleophilic aromatic substitution, although this is less common than in other aromatic systems.
Use as a Building Block
1-Methyl-5-nitrouracil serves as a versatile building block in organic synthesis. The presence of multiple functional groups allows for a variety of chemical modifications, leading to the generation of diverse molecular libraries for drug discovery and materials science. For instance, the amino derivative can be further elaborated to construct novel heterocyclic scaffolds.
Potential Applications and Biological Activity
While specific biological data for 1-Methyl-5-nitrouracil is limited in the public domain, the broader class of 5-nitrouracil derivatives has been investigated for various therapeutic applications. For example, some 5-nitropyrimidine-2,4-dione analogues have been evaluated as inhibitors of nitric oxide and inducible nitric oxide synthase (iNOS) activity.[6] The structural similarity of 1-Methyl-5-nitrouracil to these compounds suggests its potential as a lead structure for the development of novel anti-inflammatory agents.
Furthermore, uracil derivatives are known to exhibit a wide range of biological activities, including anticancer and antiviral properties. The introduction of the 1-methyl and 5-nitro groups can modulate these activities, and 1-Methyl-5-nitrouracil is therefore a valuable compound for screening in various biological assays.
Safety and Handling
Detailed toxicity data for 1-Methyl-5-nitrouracil is not available. However, based on the data for the related compound 6-methyl-5-nitrouracil, it should be handled with care. It is predicted to be harmful if swallowed, cause skin irritation, and serious eye damage.[7] Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
1-Methyl-5-nitrouracil is a valuable synthetic intermediate with a rich chemical profile. Its synthesis, primarily through the regioselective methylation of 5-nitrouracil, provides access to a versatile building block. The reactivity of the nitro group and the uracil ring allows for a wide array of chemical transformations, making it a key component in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. Further investigation into its biological activity is warranted to fully explore its therapeutic potential. This guide provides a foundational understanding of the chemical properties, structure, and synthesis of 1-Methyl-5-nitrouracil, serving as a valuable resource for researchers in the field.
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